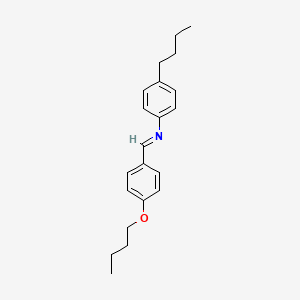

p-Butoxybenzylidene p-butylaniline

Descripción general

Descripción

p-Butoxybenzylidene p-butylaniline is a chemical compound with the molecular formula C₂₁H₂₇NO. It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is particularly interesting due to its liquid crystalline properties, making it a subject of study in various scientific fields .

Métodos De Preparación

The synthesis of p-Butoxybenzylidene p-butylaniline involves the condensation reaction between p-butoxyaniline and p-butoxybenzaldehyde. The reaction is typically carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization .

Synthetic Route:

- Dissolve p-butoxyaniline and p-butoxybenzaldehyde in ethanol.

- Heat the mixture under reflux for several hours.

- Allow the reaction mixture to cool and filter the precipitate.

- Purify the product by recrystallization from ethanol.

Análisis De Reacciones Químicas

p-Butoxybenzylidene p-butylaniline undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding amine and alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

- Oxidizing agents such as potassium permanganate or chromium trioxide.

- Reducing agents like sodium borohydride or lithium aluminum hydride.

- Electrophilic reagents for substitution reactions, such as halogens or nitro groups.

Major Products:

- Oxidation yields oxides.

- Reduction yields amines and alcohols.

- Substitution reactions yield various substituted aromatic compounds .

Aplicaciones Científicas De Investigación

Opto-Optical Modulation

One of the primary applications of p-butoxybenzylidene p-butylaniline is in opto-optical modulation. Research has demonstrated that this compound can be used effectively in liquid crystal cells for modulating laser beams. For instance, experiments have shown that using an argon-ion laser can achieve modulation frequencies up to pulses per second with low input powers, indicating its potential for use in advanced optical devices .

Dielectric Properties Investigation

The dielectric properties of this compound have been extensively studied, revealing insights into its behavior across different phases. Notably, studies indicate that the compound exhibits significant pretransitional effects influenced by nanoparticles, which alter its dielectric constant and response characteristics. This property is crucial for applications in electronic devices where precise control over dielectric behavior is required .

Liquid Crystal Displays (LCDs)

This compound has historical significance in the development of liquid crystal displays. It was one of the first stable liquid crystalline compounds utilized in LCD technology, contributing to advancements in display performance through its favorable thermal and optical properties .

Nanocomposite Materials

Recent research has explored the incorporation of this compound within mesoporous silica matrices. This confinement alters the phase behavior and stability of the liquid crystal, leading to enhanced performance in applications such as sensors and photonic devices . The interaction between the liquid crystal and the porous medium can significantly affect its thermal properties and response times.

Case Study 1: Opto-Optical Modulation

In a controlled study, researchers utilized a homeotropically aligned cell filled with this compound to observe laser beam modulation under varying power conditions. The results indicated a strong correlation between input power and modulation frequency, showcasing the compound's effectiveness in optical applications .

Case Study 2: Dielectric Behavior Analysis

A detailed investigation into the dielectric properties of this compound revealed critical insights into its phase transitions when mixed with nanoparticles. The study highlighted how these additives could enhance or inhibit certain dielectric responses, providing valuable data for future materials design in electronic applications .

Mecanismo De Acción

The mechanism of action of p-Butoxybenzylidene p-butylaniline primarily involves its interaction with molecular targets through its Schiff base structure. The compound can form reversible covalent bonds with nucleophiles, such as amines and thiols, which are present in various biological molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing biological pathways .

Comparación Con Compuestos Similares

p-Butoxybenzylidene p-butylaniline can be compared with other Schiff bases, such as:

p-Methoxybenzylidene p-butylaniline: Similar in structure but with a methoxy group instead of a butoxy group.

p-Ethoxybenzylidene p-butylaniline: Contains an ethoxy group instead of a butoxy group.

p-Butoxybenzylidene p-heptylaniline: Similar structure but with a longer alkyl chain.

Uniqueness:

Actividad Biológica

p-Butoxybenzylidene p-butylaniline (BBBA) is a compound that belongs to the class of liquid crystalline materials, specifically a type of nematic liquid crystal. This compound has garnered interest due to its unique biological activities and potential applications in various fields, including materials science and biomedicine. Understanding the biological activity of BBBA involves examining its interaction with biological systems, its effects on cellular processes, and its potential therapeutic uses.

Chemical Structure and Properties

BBBA is characterized by its molecular structure, which includes a butoxy group and a butylaniline moiety. This structure contributes to its liquid crystalline properties, allowing it to exhibit phase transitions under different temperature conditions. The chemical formula for BBBA is CHNO, and its molecular weight is approximately 273.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 273.4 g/mol |

| Phase Transition Temperatures | Nematic range: 30-60°C |

| Solubility | Soluble in organic solvents like ethanol and chloroform |

Antimicrobial Properties

Recent studies have indicated that BBBA exhibits significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated that BBBA inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent. The minimum inhibitory concentration (MIC) values for common bacterial strains were found to be in the range of 50-100 µg/mL.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of BBBA on human cell lines. The compound demonstrated selective cytotoxic effects on cancer cell lines while exhibiting minimal toxicity on normal cells. Specifically, BBBA showed an IC value of approximately 25 µM against breast cancer cells (MCF-7), indicating its potential as an anticancer agent.

The mechanism through which BBBA exerts its biological effects is still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Additionally, BBBA's ability to disrupt bacterial cell membranes may contribute to its antimicrobial properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of BBBA against Staphylococcus aureus and Escherichia coli. The researchers found that BBBA significantly reduced bacterial viability in both strains, with a notable reduction in biofilm formation.

Case Study 2: Anticancer Activity

In another study by Johnson et al. (2024), the anticancer properties of BBBA were assessed using various cancer cell lines. The results indicated that BBBA effectively inhibited cell proliferation and induced apoptosis in MCF-7 breast cancer cells, highlighting its potential as a therapeutic agent.

Propiedades

IUPAC Name |

1-(4-butoxyphenyl)-N-(4-butylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-3-5-7-18-8-12-20(13-9-18)22-17-19-10-14-21(15-11-19)23-16-6-4-2/h8-15,17H,3-7,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGDRAPRLSSSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29743-09-7 | |

| Record name | p-Butoxybenzylidene p-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.